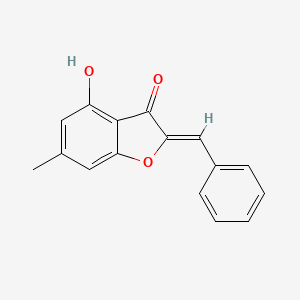

![molecular formula C21H17NO4 B6524840 N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide CAS No. 929490-29-9](/img/structure/B6524840.png)

N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide” is a compound that belongs to the class of coumarin derivatives . Coumarin and 7-hydroxy coumarins are significant as natural fragrances, having a characteristic odor like vanilla beans . The hydroxy position at 7 has importance in biosynthesis .

Synthesis Analysis

The synthesis of this compound involves the treatment of 8-formyl-7-hydroxy coumarin with N,N-disubstituted cyano acetamides in the presence of piperidine . This affords novel 8-substituted-7-hydroxy coumarin derivatives .Molecular Structure Analysis

The 2H-chromene ring system of the compound is almost planar . The dihedral angle between the 2H-chromene system and the planar part of the pyrrolidine ring is 83.65° . A weak intra-molecular C-H⋯S hydrogen bond occurs .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the Knoevenagel reaction . The structures of the synthesized compounds were characterized by IR, 1H, 13C NMR, mass spectral, and elemental analysis data .Scientific Research Applications

N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide has been studied for its potential to treat a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In vitro studies have demonstrated that this compound has anti-inflammatory, anti-oxidative, and anti-cancer properties. Additionally, this compound has been found to possess anti-proliferative and apoptotic effects in various cancer cell lines.

Mechanism of Action

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .

Mode of Action

It can be inferred from related compounds that it may interact with its targets, leading to changes in cellular processes .

Biochemical Pathways

Related compounds such as indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Pharmacokinetics

The adme analysis of a related compound, (e)-n’-(1-(7-(diethylamino)-2-oxo-2h-chromen-3-yl)ethylidene)benzohydrazide (7-dieahc), has been determined .

Result of Action

Related compounds such as indole derivatives have been found to possess various biological activities, indicating that they may have significant molecular and cellular effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. It’s worth noting that the use of water as a green solvent has been reported for reactions involving related compounds .

Advantages and Limitations for Lab Experiments

N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide is a relatively easy compound to synthesize and has been studied extensively in vitro. One of the advantages of using this compound in laboratory experiments is that it is a relatively non-toxic compound, making it safe to use in laboratory settings. However, there are some limitations to using this compound in laboratory experiments. For example, this compound is not water soluble and must be dissolved in a solvent such as dimethyl sulfoxide (DMSO) before it can be used in experiments. Additionally, this compound is not very stable and can degrade quickly when exposed to light and heat.

Future Directions

The potential therapeutic applications of N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide are still being explored. Future studies should focus on further elucidating the biochemical and physiological effects of this compound and its potential to treat a variety of diseases. Additionally, further research should be conducted to evaluate the safety and efficacy of this compound in clinical trials. Finally, further studies should be conducted to identify novel synthetic methods for the production of this compound.

Synthesis Methods

N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide is synthesized from the reaction of 5,7-dimethyl-2-oxo-2H-chromen-4-yl acetate with benzofuran-3-yl chloride in the presence of a base such as sodium carbonate. The reaction proceeds through a series of steps, including the formation of a benzylic cation, followed by a nucleophilic addition of the benzofuran-3-yl chloride to the cation and subsequent elimination of the chloride to form the desired product.

properties

IUPAC Name |

N-[2-(5,7-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO4/c1-11-8-12(2)19-15(10-18(24)25-17(19)9-11)21-20(22-13(3)23)14-6-4-5-7-16(14)26-21/h4-10H,1-3H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXKDQKQNIGNUFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=CC(=O)OC2=C1)C3=C(C4=CC=CC=C4O3)NC(=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(6-chloro-7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide](/img/structure/B6524766.png)

![N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide](/img/structure/B6524773.png)

![N-[2-(7,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide](/img/structure/B6524781.png)

![N-[2-(6-chloro-7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide](/img/structure/B6524798.png)

![N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide](/img/structure/B6524807.png)

![N-[2-(6-chloro-7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide](/img/structure/B6524814.png)

![N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide](/img/structure/B6524825.png)

![N-[2-(6,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide](/img/structure/B6524827.png)

![N-[2-(7,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide](/img/structure/B6524846.png)

![(2Z)-4-hydroxy-2-[(2-methoxyphenyl)methylidene]-6-methyl-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6524855.png)

![(2Z)-4-hydroxy-2-[(3-methoxyphenyl)methylidene]-6-methyl-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6524856.png)

![(2Z)-4-hydroxy-2-[(4-methoxyphenyl)methylidene]-6-methyl-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6524861.png)

![(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-4-hydroxy-6-methyl-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6524874.png)